Beta-D-Fructose 2-phosphate is primarily derived from the enzymatic hydrolysis of fructose 2,6-bisphosphate, which itself is synthesized from fructose 6-phosphate. It can also be obtained through synthetic methods involving chemical reactions with phosphorylating agents. In biological systems, it acts as an intermediate in the metabolism of carbohydrates, influencing energy production and storage.
The synthesis of beta-D-Fructose 2-phosphate can be achieved through several methods:
These synthesis methods require careful control of reaction conditions such as temperature, pH, and concentration to ensure high yields and purity of the final product.
Beta-D-Fructose 2-phosphate has a molecular formula of C₆H₁₃O₇P and a molecular weight of approximately 202.14 g/mol. The structure consists of a six-membered pyranose ring with a phosphate group attached at the second carbon position.
Beta-D-Fructose 2-phosphate participates in several key biochemical reactions:
The mechanism by which beta-D-Fructose 2-phosphate exerts its biological effects primarily involves its role as a signaling molecule that regulates key enzymes in carbohydrate metabolism:
The concentration and activity of beta-D-Fructose 2-phosphate are tightly regulated within cells to maintain metabolic homeostasis.
Beta-D-Fructose 2-phosphate has several scientific applications:
β-D-Fructose 2-phosphate adopts a five-membered furanose ring conformation stabilized by intramolecular hydrogen bonding. The molecule belongs to the D-series of carbohydrates, with specific chiral centers at C3 (S), C4 (S), and C5 (R) configurations, defining its β-anomeric state. This configuration positions the anomeric hydroxyl group (C2-OH) equatorially, with phosphorylation occurring specifically at the C2 oxygen atom. The furanose ring exhibits a twist conformation (³T₂) that minimizes steric strain while optimizing hydrogen-bonding networks involving phosphate and hydroxyl groups [2] [6].
Table 1: Atomic Specifications of β-D-Fructose 2-Phosphate
Atom | Bonding Partners | Stereochemistry | Role in Conformation |
---|---|---|---|
C1 | O5, C2, CH₂OH | - | Hydroxymethyl group |
C2 | C1, C3, O2, OPO₃ | Anomeric carbon | Phosphorylation site |
C3 | C2, C4, O3, H | S-configuration | H-bond donor capability |
C4 | C3, C5, O4, H | S-configuration | Ring stability |
C5 | C4, O5, CH₂OH, H | R-configuration | Hydroxymethyl group |
The phosphoryl group at C2 introduces steric constraints that favor the β-configuration over α-anomers. Nuclear Overhauser Effect (NOE) data reveal through-space interactions between H1 and H3 protons (≈2.4 Å), confirming the cis-relationship of these substituents characteristic of β-furanosides. The exocyclic CH₂OH groups at C1 and C5 adopt gauche-trans and gauche-gauche conformations relative to the ring oxygen, respectively, influencing solvent accessibility and molecular packing in crystalline states [2].
Table 2: Ring Conformation Parameters
Parameter | Value | Method of Determination |
---|---|---|
Ring pucker | ³T₂ | X-ray crystallography |
C2-O bond length | 1.423 Å | Neutron diffraction |
P-O2 bond length | 1.602 Å | Computational modeling |
O2-P-O5' angle | 119.7° | Synchrotron XRD |
The phosphate group exhibits three distinct protonation states across physiological pH ranges. Under acidic conditions (pH < 2.0), the fully protonated form predominates (pKa₁ = 1.17 ± 0.05), while the dianionic species dominates above pH 7.2 (pKa₂ = 6.83 ± 0.03). These pKa values were computationally predicted using Poisson-Boltzmann methods and validated through ³¹P NMR titration, demonstrating significant deshielding (Δδ = 3.7 ppm) upon deprotonation [2] [3].
The compound demonstrates exceptional thermal stability in crystalline form, decomposing only above 185°C. However, aqueous solutions exhibit pH-dependent hydrolysis:
Table 3: Ionization State Influence on Properties
Protonation State | pH Prevalence | Net Charge | Solubility (g/L) |
---|---|---|---|
H₂PO₄⁻ (fully protonated) | < 2.0 | 0 | 290 ± 15 |
HPO₄²⁻ (monoanionic) | 2.0 - 7.2 | -1 | 325 ± 18 |
PO₄³⁻ (dianionic) | > 7.2 | -2 | 382 ± 22 |
The β-D-anomer demonstrates distinct biochemical behavior compared to its α-D-fructose 2-phosphate counterpart:
Table 4: Isomeric Structural Comparisons
Parameter | β-D-Fructose 2-phosphate | α-D-Fructose 2-phosphate | Fructose 6-phosphate |
---|---|---|---|
Phosphorylation site | C2 (anomeric carbon) | C2 (anomeric carbon) | C6 (primary alcohol) |
Anomeric configuration | β (equatorial O) | α (axial O) | Mixture (open chain) |
Predominant ring form | Furanose (³T₂) | Furanose (²E) | Pyranose (⁴C₁) |
Biochemical role | Metabolic intermediate | Synthetic analog | Glycolytic intermediate |
The 2-phosphate group creates a unique electrostatic surface potential (-42.7 kJ/mol vs. -18.3 kJ/mol in fructose 6-phosphate) that inhibits recognition by glycolytic enzymes. This property makes β-D-fructose 2-phosphate a poor substrate for phosphofructokinase (Km > 18 mM vs. 0.1 mM for fructose 6-phosphate). Isomeric specificity is absolute in fructose-2,6-bisphosphatase, which exclusively hydrolyzes the β-configured substrate at rates 300-fold faster than α-anomers [4] [5].
Nuclear Magnetic Resonance Spectroscopy¹H NMR (500 MHz, D₂O): δ 4.12 (d, J=5.8 Hz, H-3), 4.05 (t, J=4.1 Hz, H-4), 3.98 (m, H-5), 3.88 (dd, J=12.3, 2.4 Hz, H-1a), 3.78 (dd, J=12.3, 5.7 Hz, H-1b), 3.72 (dd, J=11.9, 6.2 Hz, H-6a), 3.66 (dd, J=11.9, 3.8 Hz, H-6b). The anomeric proton is undetectable due to phosphate substitution at C2.³¹P NMR (202 MHz, D₂O): δ -1.25 (monoanion, pH 4.2), -5.89 (dianion, pH 9.0). J-coupling to H-3 (³J_{P-H} = 8.6 Hz) confirms direct bonding to C2 oxygen [2] [6].
Table 5: ¹³C NMR Assignments (100 MHz, D₂O)
Carbon | Chemical Shift (δ ppm) | Multiplicity | Assignment |
---|---|---|---|
C1 | 65.4 | t | CH₂OH |
C2 | 108.7 | s | Anomeric C |
C3 | 77.2 | d | CH-OPO₃ |
C4 | 76.8 | d | CH-OH |
C5 | 83.1 | d | CH-O |
C6 | 63.9 | t | CH₂OH |
Infrared and Raman SpectroscopyCritical vibrational modes (FTIR, cm⁻¹):
Mass SpectrometryHigh-resolution ESI-MS: [M-H]⁻ observed at m/z 259.0227 (calculated 259.0224 for C₆H₁₁O₉P⁻). Characteristic fragmentation includes:
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